N-(2-Aminoethyl)propionamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)propionamide hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Common Reagents and Conditions: Major Products Formed:
Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
Similar Compounds: Uniqueness:
Biological Activity
N-(2-Aminoethyl)propionamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a dihydrochloride salt characterized by the following molecular formula: C5H12Cl2N2O, with a molecular weight of approximately 189.07 g/mol. The compound features an amide functional group, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets vary depending on the context of use, influencing its pharmacological effects.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.
The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods and was characterized using techniques such as NMR spectroscopy .
- Pharmacological Characterization : Another research article highlighted the compound's role in modulating calcium signaling pathways in cells, which is critical for various physiological functions. It showed that derivatives could inhibit store-operated calcium entry (SOCE), implicating their potential use in treating diseases associated with calcium dysregulation .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N-(2-Aminoethyl)propanamide | C5H12N2O | Parent compound without hydrochloride |
2-Amino-N-(2-aminoethyl)benzamide dihydrochloride | C9H12Cl2N4O | Contains a benzene ring, affecting biological activity |
2-Amino-N-[2-(dimethylamino)ethyl]propanamide | C7H16Cl2N2O | Dimethylamino group may enhance solubility |
This table illustrates how structural variations impact biological activity and solubility, providing insights into the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
N-(2-aminoethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVVCKRKBPCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384127-68-7 |
Source
|
Record name | N-(2-aminoethyl)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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